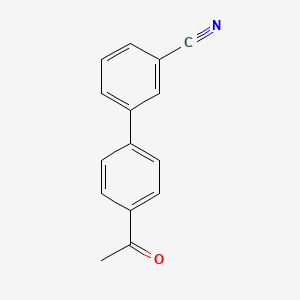

3-(4-Acetylphenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Acetylphenyl)benzonitrile is a chemical compound with the molecular formula C15H11NO. It belongs to the family of benzonitriles and is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety. This compound is a yellow crystalline solid and is commonly used in various fields of research, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetylphenyl)benzonitrile typically involves the reaction of 4-acetylphenylboronic acid with benzonitrile under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as ionic liquids as solvents, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-Acetylphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Oxidation: 3-(4-Carboxyphenyl)benzonitrile.

Reduction: 3-(4-Aminophenyl)benzonitrile.

Substitution: 3-(4-Nitrophenyl)benzonitrile, 3-(4-Halophenyl)benzonitrile.

Applications De Recherche Scientifique

3-(4-Acetylphenyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments .

Mécanisme D'action

The mechanism of action of 3-(4-Acetylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The nitrile group can also participate in interactions with nucleophiles, influencing the compound’s reactivity and binding properties .

Comparaison Avec Des Composés Similaires

Benzonitrile (C6H5CN): A simpler analog with a single phenyl ring and a nitrile group.

4-Acetylbenzonitrile (C9H7NO): Contains an acetyl group and a nitrile group attached to a single phenyl ring.

Uniqueness: 3-(4-Acetylphenyl)benzonitrile is unique due to the presence of both an acetyl group and a benzonitrile moiety on a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Activité Biologique

Introduction

3-(4-Acetylphenyl)benzonitrile, a compound featuring both a benzonitrile and an acetylphenyl moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁NO, characterized by:

- Benzonitrile moiety : Contributes to the compound's aromatic stability.

- Acetyl group : Enhances reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 225.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Nitrile, Acetyl |

Antioxidant Activity

Research indicates that compounds related to this compound exhibit antioxidant properties . These activities are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-Inflammatory Effects

Studies have shown that derivatives of acetophenone, including those similar to this compound, possess anti-inflammatory properties . For instance, compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines in cell culture models .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A notable study reported that certain derivatives inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the phenyl ring can enhance or diminish cytotoxic effects .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is primarily attributed to the ability of the compound to scavenge ROS, thereby protecting cells from oxidative damage.

Study on Anti-Cancer Activity

In a recent study, researchers synthesized various analogues of this compound and assessed their cytotoxicity against human glioblastoma cells. The results indicated that certain analogues exhibited IC50 values in the low micromolar range, suggesting potent anti-cancer activity. The study utilized flow cytometry to analyze apoptosis rates and found that these compounds induced significant apoptotic cell death compared to controls .

Propriétés

IUPAC Name |

3-(4-acetylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-11(17)13-5-7-14(8-6-13)15-4-2-3-12(9-15)10-16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWQSYBXUHJWHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400583 |

Source

|

| Record name | 3-(4-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253678-90-9 |

Source

|

| Record name | 3-(4-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.